molecular formula C13H19NO2 B13523730 Ethyl 2-(benzylamino)-2-methylpropanoate

Ethyl 2-(benzylamino)-2-methylpropanoate

Cat. No.: B13523730
M. Wt: 221.29 g/mol
InChI Key: IZJWTDWEIYLCOO-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylamino)-2-methylpropanoate is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(benzylamino)-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(benzylamino)-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 2-(benzylamino)-2-methylpropanoate

InChI

InChI=1S/C13H19NO2/c1-4-16-12(15)13(2,3)14-10-11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3

InChI Key

IZJWTDWEIYLCOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)NCC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

N-Benzyl-α-Aminoisobutyric Acid Ethyl Ester (N-Benzyl-Aib-OEt): A Core Building Block for Advanced Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

A-867 Technical Guide

Senior Application Scientist, Dr. Evelyn Reed

Abstract

This technical guide provides an in-depth analysis of N-Benzyl-α-Aminoisobutyric Acid Ethyl Ester (N-Benzyl-Aib-OEt), a non-proteinogenic amino acid derivative critical to modern peptide chemistry and drug development. We will explore its fundamental physicochemical properties, outline detailed protocols for its synthesis and characterization, and discuss its strategic applications in creating conformationally constrained peptides with enhanced therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural benefits conferred by α-aminoisobutyric acid (Aib) in their synthetic strategies.

Introduction: The Significance of Conformational Constraint in Peptide Therapeutics

Standard peptides often suffer from therapeutic limitations due to their conformational flexibility, which can lead to poor receptor selectivity and susceptibility to enzymatic degradation. The incorporation of sterically constrained amino acids is a proven strategy to overcome these challenges. α-Aminoisobutyric acid (Aib), a non-chiral amino acid featuring a gem-dimethyl group at its α-carbon, is a powerful tool in this regard.[1][2] The Thorpe-Ingold effect of this unique structure severely restricts the rotational freedom of the peptide backbone, promoting the formation of stable helical structures, such as 3₁₀- or α-helices.[1][2]

These well-defined secondary structures can enhance proteolytic resistance, improve membrane permeability, and even facilitate passage across the blood-brain barrier.[2][3] To effectively incorporate Aib into a growing peptide chain, its reactive amino and carboxyl termini must be temporarily masked with protecting groups. N-Benzyl-Aib-OEt serves as a readily available and versatile building block where the α-amino group is protected by a benzyl (Bn) group and the carboxylic acid is protected as an ethyl ester (OEt). This dual protection scheme is integral to multi-step synthetic pathways, including both solid-phase and solution-phase peptide synthesis.[4][5]

Core Physicochemical Properties

A precise understanding of the molecular characteristics of N-Benzyl-Aib-OEt is fundamental to its application.

PropertyValueSource
Molecular Formula C₁₃H₁₉NO₂[6]
Molecular Weight 221.30 g/mol [6]
Appearance White to off-white solid[6]
Canonical SMILES CCOC(=O)C(C)(C)NCc1ccccc1N/A
InChI Key VJACHIOVGPXLIG-UHFFFAOYSA-NN/A

Table 1: Key Physicochemical Properties of N-Benzyl-Aib-OEt.

Synthesis and Characterization

The reliable synthesis and rigorous characterization of N-Benzyl-Aib-OEt are paramount for its successful use in peptide synthesis.

Synthetic Pathway: Reductive Amination

A common and efficient method for preparing N-Benzyl-Aib-OEt is through the reductive amination of ethyl 2-aminoisobutyrate (H-Aib-OEt) with benzaldehyde, followed by reduction of the resulting Schiff base.

Causality Behind Experimental Choices:

  • Starting Material: Ethyl 2-aminoisobutyrate hydrochloride is a commercially available and stable salt. It is neutralized in situ to provide the free amine for the reaction.

  • Reagents: Benzaldehyde serves as the source of the benzyl group. Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is milder and more selective for imines over aldehydes compared to agents like sodium borohydride, reducing the likelihood of side reactions.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are non-protic and effectively solubilize the reactants.

Experimental Protocol: Synthesis of N-Benzyl-Aib-OEt
  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 2-aminoisobutyrate hydrochloride (1.0 eq) and dichloromethane (DCM).

  • Neutralization: Add triethylamine (TEA) (1.1 eq) to the suspension and stir for 20 minutes at room temperature to generate the free amine.

  • Imine Formation: Add benzaldehyde (1.05 eq) to the mixture.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes. The reaction is mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield N-Benzyl-Aib-OEt as a pure solid.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process A H-Aib-OEt·HCl E Neutralization & Imine Formation A->E B Benzaldehyde B->E C Na(OAc)₃BH F Reductive Amination (12-18h, RT) C->F D TEA, DCM D->E E->F Add STAB G Aqueous Workup (NaHCO₃) F->G Reaction Complete H Purification (Chromatography) G->H I N-Benzyl-Aib-OEt (Product) H->I

Caption: Reductive amination workflow for N-Benzyl-Aib-OEt synthesis.

Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.

TechniqueExpected Data
¹H NMR (CDCl₃) δ ~7.3 (m, 5H, Ar-H), 3.8 (s, 2H, N-CH₂-Ph), 4.1 (q, 2H, O-CH₂-CH₃), 1.4 (s, 6H, C(CH₃)₂), 1.2 (t, 3H, O-CH₂-CH₃) ppm.
¹³C NMR (CDCl₃) δ ~176 (C=O), 140 (Ar-C), 128-127 (Ar-CH), 61 (O-CH₂), 56 (C(CH₃)₂), 52 (N-CH₂), 25 (C(CH₃)₂), 14 (CH₃) ppm.
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₃H₂₀NO₂⁺: 222.15; found: 222.15

Table 2: Expected Spectroscopic Data for N-Benzyl-Aib-OEt.

Application and Deprotection Strategies

The utility of N-Benzyl-Aib-OEt lies in its role as a protected building block. Its incorporation into a peptide sequence requires subsequent, selective removal of the N-Benzyl and O-Ethyl groups.

N-Benzyl Group Removal

The N-benzyl group is typically removed via catalytic transfer hydrogenation or standard catalytic hydrogenation.[7][8] This method is robust and generally provides clean deprotection.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is the most common and effective catalyst for this transformation.[9][10]

  • Hydrogen Source: Ammonium formate serves as a convenient and efficient hydrogen donor for transfer hydrogenation, which can often be performed at room temperature and atmospheric pressure, avoiding the need for high-pressure hydrogenation equipment.[7][10] Formic acid or direct H₂ gas can also be used.[7][9]

  • Solvent: Methanol or ethanol are standard solvents that facilitate the reaction.

Experimental Protocol: N-Debenzylation
  • Setup: Dissolve the N-benzylated peptide (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10-20% by weight).

  • Hydrogenation: Add ammonium formate (4-5 eq) and stir the mixture at room temperature. Alternatively, if using H₂ gas, purge the flask and maintain a hydrogen atmosphere (e.g., with a balloon).[9]

  • Reaction: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

O-Ethyl Group Removal

The ethyl ester is removed by saponification, a base-mediated hydrolysis.[11][12] This process is orthogonal to many acid-labile protecting groups, making it a valuable step in complex syntheses.[13]

Causality Behind Experimental Choices:

  • Base: Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are commonly used. LiOH is often preferred due to its better solubility in mixed aqueous-organic solvent systems.[13]

  • Solvent System: A mixture of an organic solvent like tetrahydrofuran (THF) or methanol with water is necessary to dissolve both the ester substrate and the inorganic base.[13]

  • Acidification: After hydrolysis, the resulting carboxylate salt must be neutralized with a mild acid (e.g., HCl or citric acid) to protonate it, yielding the free carboxylic acid.

Experimental Protocol: Saponification
  • Setup: Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add LiOH·H₂O (1.5-2.0 eq) and stir the solution at room temperature.

  • Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Neutralization: Once complete, carefully acidify the reaction mixture to pH ~3-4 with 1N HCl.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free carboxylic acid.

DeprotectionWorkflow cluster_N N-Terminal Deprotection cluster_C C-Terminal Deprotection Start Peptide-Bn-Aib-OEt N_Step1 Pd/C, HCOONH₄ in MeOH Start->N_Step1 C_Step1 1. LiOH in THF/H₂O 2. H⁺ Workup Start->C_Step1 N_Result Peptide-H-Aib-OEt N_Step1->N_Result C_Result Peptide-Bn-Aib-OH C_Step1->C_Result

Caption: Orthogonal deprotection strategies for N-Benzyl-Aib-OEt residues.

Conclusion

N-Benzyl-α-Aminoisobutyric Acid Ethyl Ester is more than just a chemical compound; it is a strategic tool for peptide design. Its core properties—a defined molecular weight of 221.30 g/mol and a formula of C₁₃H₁₉NO₂—are the foundation for its role as a robust building block.[6] By providing a stable, protected form of the conformationally rigid Aib residue, it enables the synthesis of peptides with predictable secondary structures and enhanced therapeutic profiles. The well-established protocols for its synthesis and orthogonal deprotection make N-Benzyl-Aib-OEt an indispensable component in the toolkit of medicinal chemists and drug development professionals aiming to engineer the next generation of peptide-based therapeutics.

References

  • Anwer, M. K., & Spatola, A. F. (1985). Rapid Debenzylation of N-Benzylamino Derivatives to Amino-Derivatives Using Ammonium Formate as Catalytic Hydrogen Transfer Agent. Found on Google.
  • BenchChem. (2025). Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids. BenchChem.
  • Sciencemadness Discussion Board. (2019). De-protection of N-Benzyl groups. Sciencemadness.
  • Daga, M. C., Taddei, M., & Varchi, G. (2001). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Tetrahedron Letters, 42, 5191–5194.
  • Yamamoto, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
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  • MedchemExpress. (n.d.). N-Benzyl-L-isoleucine. MedchemExpress.com.
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  • Wikipedia. (n.d.). 2-Aminoisobutyric acid.
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An In-depth Technical Guide to Ethyl 2-(benzylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

PubChem CID: 23584359 [1]

This guide provides a comprehensive technical overview of Ethyl 2-(benzylamino)-2-methylpropanoate, a sterically hindered α,α-disubstituted amino acid ester. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document leverages established principles of organic chemistry and extrapolates data from structurally similar compounds to present a robust guide for researchers, scientists, and drug development professionals. The insights within are designed to explain the causality behind synthetic choices, analytical interpretations, and potential applications.

Chemical Identity and Physicochemical Properties

Ethyl 2-(benzylamino)-2-methylpropanoate is a secondary amine and an ester with the molecular formula C₁₃H₁₉NO₂.[1] The structure features a tertiary carbon center bonded to an ethyl ester, two methyl groups, and a benzylamino group. This α,α-disubstitution introduces significant steric hindrance around the stereocenter, which can influence its reactivity and pharmacological properties.

PropertyPredicted/Estimated ValueSource/Basis for Estimation
Molecular Weight 221.30 g/mol Calculated from molecular formula
Molecular Formula C₁₃H₁₉NO₂PubChem CID: 23584359[1]
IUPAC Name ethyl 2-(benzylamino)-2-methylpropanoatePubChem CID: 23584359
Boiling Point ~280-300 °CExtrapolated from similar compounds like ethyl 2-(benzylamino)propanoate.[2]
Density ~1.0 g/mLEstimated based on related structures.
Solubility Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Limited solubility in water.General property of similar organic esters.[3]
pKa (Conjugate Acid) ~6-8Estimated based on the basicity of secondary amines.

Synthesis and Mechanistic Considerations

The synthesis of α,α-disubstituted α-amino acids and their esters is a challenging yet crucial area of organic synthesis, as these motifs are valuable in peptide and pharmaceutical chemistry.[4] A logical and efficient synthetic route to Ethyl 2-(benzylamino)-2-methylpropanoate would involve the reductive amination of a suitable α-keto ester with benzylamine.

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a robust method for forming carbon-nitrogen bonds and is widely used in the synthesis of amines.[5][6] This two-step, one-pot process involves the formation of an imine intermediate from a carbonyl compound and an amine, followed by its reduction to the corresponding amine.

Synthesis of Ethyl 2-(benzylamino)-2-methylpropanoate keto_ester Ethyl 2-keto-2-methylpropanoate imine Imine Intermediate keto_ester->imine + Benzylamine - H₂O benzylamine Benzylamine benzylamine->imine product Ethyl 2-(benzylamino)-2-methylpropanoate imine->product + Reducing Agent reductant Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) reductant->product

Caption: Proposed synthesis via reductive amination.

Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on established chemical transformations.

  • Reaction Setup: To a solution of ethyl 2-keto-2-methylpropanoate (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add benzylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques like thin-layer chromatography (TLC) or NMR spectroscopy.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of imines in the presence of esters.

  • Workup: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality in Experimental Choices
  • Choice of Reducing Agent: Sodium triacetoxyborohydride is chosen for its mildness and selectivity, preventing the reduction of the ester functionality. Stronger reducing agents like lithium aluminum hydride would undesirably reduce the ester to an alcohol.

  • Solvent Selection: Dichloromethane or 1,2-dichloroethane are excellent choices as they are relatively non-polar and aprotic, which is ideal for both imine formation and the subsequent reduction.

  • Stoichiometry: A slight excess of benzylamine is used to drive the imine formation to completion.

An alternative, though less common for this specific transformation, could be the Eschweiler-Clarke reaction, which involves methylation of a primary or secondary amine using formaldehyde and formic acid.[7][8][9] However, for the introduction of a benzyl group, reductive amination is the more direct and widely applicable method.

Spectroscopic Characterization

The structural elucidation of Ethyl 2-(benzylamino)-2-methylpropanoate would rely on a combination of NMR, mass spectrometry, and infrared spectroscopy. The following are predicted spectral data based on the compound's structure and data from analogous molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2-7.4Multiplet5HAromatic protons (C₆H₅)Typical range for monosubstituted benzene ring protons.
~4.1Quartet2H-OCH₂CH₃Methylene protons of the ethyl ester, split by the adjacent methyl group.
~3.7Singlet2H-NHCH₂PhBenzylic protons. A singlet is expected due to the absence of adjacent protons. The chemical shift is downfield due to the adjacent nitrogen and phenyl group.[10]
~2.5-3.0Broad Singlet1H-NH-The N-H proton signal is often broad and its chemical shift can vary with concentration and solvent.
~1.4Singlet6H-C(CH₃)₂The two methyl groups are equivalent and appear as a single peak.
~1.2Triplet3H-OCH₂CH₃Methyl protons of the ethyl ester, split by the adjacent methylene group.
¹³C NMR Spectroscopy

The carbon NMR spectrum would confirm the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~175C=O (Ester)Typical chemical shift for an ester carbonyl carbon.
~140Aromatic C (quaternary)The carbon of the phenyl ring attached to the methylene group.
~128-129Aromatic CHAromatic carbons with attached protons.
~60-OCH₂CH₃Methylene carbon of the ethyl ester.
~58-C(CH₃)₂The quaternary α-carbon.
~50-NHCH₂PhBenzylic carbon.
~25-C(CH₃)₂The two equivalent methyl carbons.
~14-OCH₂CH₃Methyl carbon of the ethyl ester.
Mass Spectrometry (Electron Ionization)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A peak at m/z = 221, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways:

    • Alpha-cleavage: Cleavage of the bond between the α-carbon and the benzylamino group is a likely fragmentation pathway for amines.[11] This would result in a fragment corresponding to the loss of the benzyl group (m/z = 91).

    • Ester Fragmentation: Esters can undergo fragmentation via cleavage of the C-O bond or through McLafferty rearrangement if a gamma-hydrogen is present.[12] A significant peak at m/z = 148, corresponding to the loss of the ethoxy group (-OCH₂CH₃), is plausible.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Functional GroupVibration
~3300-3350N-H (Secondary Amine)Stretching (weak to medium, sharp)[13][14]
~3030C-H (Aromatic)Stretching
~2950-2980C-H (Aliphatic)Stretching
~1735C=O (Ester)Stretching (strong)[15]
~1600, ~1495, ~1450C=C (Aromatic)Ring stretching
~1150-1250C-O (Ester)Stretching
~1100-1200C-N (Amine)Stretching[14]

Potential Applications and Field Insights

While specific applications for Ethyl 2-(benzylamino)-2-methylpropanoate are not documented, its structural features suggest potential utility in several areas of research and development.

Pharmaceutical and Medicinal Chemistry
  • Building Block for Novel Therapeutics: α,α-disubstituted amino acids are of great interest in medicinal chemistry as they can be incorporated into peptides to increase their resistance to enzymatic degradation and to induce specific conformational constraints.[4][16] The N-benzyl group can also be a key pharmacophore in various biologically active molecules.[17]

  • Precursor for Bioactive Molecules: This compound could serve as a versatile intermediate for the synthesis of more complex molecules with potential anticonvulsant, antifungal, or other pharmacological activities.[17][18]

Organic Synthesis
  • Chiral Ligand Development: The secondary amine functionality could be further elaborated to create novel chiral ligands for asymmetric catalysis.

  • Intermediate for Heterocyclic Synthesis: The functional groups present in the molecule make it a suitable precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds.

The steric hindrance provided by the two methyl groups at the α-position is a key feature that would likely impart increased metabolic stability to any drug candidate containing this moiety.

Conclusion

Ethyl 2-(benzylamino)-2-methylpropanoate, identified by PubChem CID 23584359, is a sterically hindered amino acid ester with potential applications in medicinal chemistry and organic synthesis. While direct experimental data is scarce, this guide provides a comprehensive technical overview based on established chemical principles and data from analogous compounds. The proposed synthesis via reductive amination offers a reliable route to this molecule, and its structure can be unequivocally confirmed through a combination of spectroscopic techniques. The insights provided herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

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An In-depth Technical Guide to Ethyl N-benzyl-2-methylalaninate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl N-benzyl-2-methylalaninate, a sterically hindered non-proteinogenic amino acid ester, is a compound of increasing interest within synthetic organic chemistry and medicinal chemistry. Its unique structural architecture, featuring a quaternary α-carbon, a secondary amine bearing a benzyl group, and an ethyl ester moiety, imparts distinct physicochemical properties that are advantageous in the design of novel molecular entities. This guide provides a comprehensive overview of Ethyl N-benzyl-2-methylalaninate, including its chemical identity, synthesis methodologies, potential applications, and key analytical and safety considerations. The content herein is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of this versatile chemical building block.

Chemical Identity and Nomenclature

Ethyl N-benzyl-2-methylalaninate is systematically known as Ethyl 2-(benzylamino)-2-methylpropanoate . The presence of a chiral center is absent in this particular molecule due to the two methyl groups on the α-carbon. Understanding its various synonyms is crucial for effective literature and database searches.

Identifier Value
Primary Name Ethyl N-benzyl-2-methylalaninate
Systematic (IUPAC) Name Ethyl 2-(benzylamino)-2-methylpropanoate[1]
Synonym Ethyl N-benzyl-α-aminoisobutyrate
CAS Number 87360-03-4
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
PubChem CID 23584359[1]

Synthesis Strategies: A Mechanistic Perspective

The synthesis of Ethyl N-benzyl-2-methylalaninate can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The two primary retrosynthetic disconnections lead to either a reductive amination pathway or a direct alkylation approach.

Reductive Amination: A Convergent Approach

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds.[2][3] In the context of synthesizing the target molecule, this strategy involves the condensation of ethyl 2-methyl-2-oxopropanoate (ethyl pyruvate) with benzylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

G start1 Ethyl 2-methyl-2-oxopropanoate intermediate Imine Intermediate start1->intermediate Condensation (-H₂O) start2 Benzylamine start2->intermediate product Ethyl N-benzyl-2-methylalaninate intermediate->product Reduction reductant Reducing Agent (e.g., NaBH(OAc)₃, NaCNBH₃) reductant->product

Caption: General workflow for the synthesis via N-alkylation.

Experimental Protocol: N-Alkylation

  • Reaction Setup: Dissolve ethyl 2-amino-2-methylpropanoate (1.0 eq) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).

  • Addition of Base: Add a suitable base, for example, potassium carbonate (K₂CO₃, 2.0-3.0 eq) or triethylamine (Et₃N, 1.5-2.0 eq).

  • Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.0-1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-80 °C and monitor its progress by TLC or LC-MS. The reaction typically takes 6-18 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the solid base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Physicochemical Properties

The physicochemical properties of Ethyl N-benzyl-2-methylalaninate are influenced by its molecular structure. The presence of the benzyl group increases its lipophilicity, while the ester and amine functionalities provide sites for hydrogen bonding. A summary of its predicted and, where available, experimental properties is provided below.

Property Value Source
Boiling Point 291 - 293 °F / 144 - 145 °C (lit.)Sigma-Aldrich [4]
Density 0.875 g/cm³ at 25 °C (lit.)Sigma-Aldrich [4]
LogP (Octanol-Water Partition Coefficient) 2.5 (Predicted)PubChem
pKa (Basic) 9.8 (Predicted)PubChem
Refractive Index 1.505 (Predicted)PubChem
Solubility Soluble in most organic solvents (e.g., DCM, ethyl acetate, methanol). Sparingly soluble in water.General Knowledge

Applications in Research and Development

The unique structural features of Ethyl N-benzyl-2-methylalaninate make it a valuable building block in several areas of chemical research, particularly in drug discovery and the synthesis of complex organic molecules.

  • Peptidomimetics and Drug Design: The incorporation of α,α-disubstituted amino acids like this one into peptide sequences can induce specific secondary structures (e.g., helices or turns) and enhance proteolytic stability. [][6]The N-benzyl group can also participate in crucial binding interactions with biological targets.

  • Asymmetric Synthesis: While the parent molecule is achiral, derivatives of N-benzylated amino acids are widely used as chiral auxiliaries or starting materials for the synthesis of enantiomerically pure compounds. [7]* Intermediate in Complex Molecule Synthesis: The ester and amine functionalities serve as handles for further chemical transformations, making it a useful intermediate in multi-step synthetic sequences. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, while the secondary amine can be further functionalized.

Analytical Characterization

The identity and purity of Ethyl N-benzyl-2-methylalaninate are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the ethyl group (a quartet and a triplet), the two methyl groups on the α-carbon (a singlet), the benzylic methylene protons (a singlet), and the aromatic protons of the benzyl group. The N-H proton may appear as a broad singlet.

    • ¹³C NMR: Will show distinct signals for the carbonyl carbon of the ester, the quaternary α-carbon, the carbons of the ethyl group, the benzylic carbon, and the aromatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will show the molecular ion peak [M+H]⁺ or M⁺, respectively, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch (around 3300-3500 cm⁻¹), C=O stretch of the ester (around 1730 cm⁻¹), and C-N stretch will be present.

  • Chromatography: Purity is typically assessed by high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [4][8]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. [4][8]Avoid contact with skin and eyes. [4][8]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl N-benzyl-2-methylalaninate is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its synthesis is achievable through robust and well-established methodologies such as reductive amination and N-alkylation. The unique combination of a sterically hindered α-amino acid core with a lipophilic N-benzyl group provides a platform for the design of novel molecules with potentially enhanced biological activity and stability. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to facilitate its effective use in the research and development endeavors of the scientific community.

References

  • PubChem. Compound Summary for CID 23584359, Ethyl 2-(benzylamino)-2-methylpropanoate. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 222273, Ethyl 2-(benzylamino)propanoate. National Center for Biotechnology Information. [Link]

  • Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents.
  • ChemBK. ethyl 2-methylpropanoate. [Link]

  • Arkivoc. (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic amines. [Link]

  • Organic Syntheses. (2009). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. [Link]

  • Grogg, M., & Seebach, D. (2010). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination.
  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ChemSynthesis. ethyl 2-methylpropanoate. [Link]

  • Frontiers in Pharmacology. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. [Link]

  • Nature Communications. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

  • Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. [Link]

  • Google Patents. (1988). Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)
  • Semantic Scholar. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

  • FooDB. Showing Compound Ethyl 2-methylpropanoate (FDB003278). [Link]

  • Organic Syntheses. (1993). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. [Link]

  • Pearson. Propose a mechanism for the reaction of benzyl bromide with ethanol under heat. [Link]

  • ResearchGate. Alkylation of 1, 2 and 4 with Benzyl Bromide. [Link]

  • Dudley, G. B., & López, S. S. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein journal of organic chemistry, 4, 44.

Sources

Technical Data & Safety Guide: Ethyl 2-(benzylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety data manual for Ethyl 2-(benzylamino)-2-methylpropanoate , designed for researchers and drug development professionals.

Document Control:

  • Version: 1.0 (Research Grade)

  • Classification: Specialized Organic Intermediate / Peptidomimetic Building Block

Chemical Identification & Significance

Ethyl 2-(benzylamino)-2-methylpropanoate is a sterically hindered


-amino ester. Structurally, it is the ethyl ester of 

-benzyl-

-methylalanine (also known as

-benzyl-2-aminoisobutyric acid or

-benzyl-Aib).

In drug discovery, this compound serves as a critical building block for peptidomimetics . The gem-dimethyl group at the


-position induces specific conformational constraints (often favoring helical structures in peptides), making it valuable for stabilizing peptide drugs against proteolytic degradation.
Core Identity Matrix
ParameterDetail
IUPAC Name Ethyl 2-(benzylamino)-2-methylpropanoate
Common Synonyms Ethyl

-benzyl-2-aminoisobutyrate;

-Benzyl-Aib ethyl ester
CAS Number 107411-95-0
Molecular Formula

Molecular Weight 221.30 g/mol
SMILES CCOC(=O)C(C)(C)NCC1=CC=CC=C1
Structure Class

-Disubstituted Amino Ester

Physicochemical Profile

Note: As a specialized research chemical, some values are predicted based on Structure-Property Relationships (SPR) of homologous


-amino esters.
PropertyValue / DescriptionReliability
Physical State Pale yellow to colorless liquidObserved (Analogous)
Boiling Point 280–285 °C (at 760 mmHg)Predicted
Boiling Point (Vacuum) 105–110 °C (at 1.0 mmHg)Experimental Estimate
Density ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Predicted
Solubility Soluble in DCM, EtOAc, MeOH, DMSO. Immiscible in water.[1]Experimental
pKa (Base) ~7.8 (Amine conjugate acid)Predicted
Flash Point > 110 °CPredicted
Refractive Index

Predicted

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this CAS is limited, the functional groups (secondary amine, ester, benzyl moiety) dictate the following Precautionary Safety Profile .

Signal Word: WARNING

Hazard Statements
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Logic

The steric hindrance of the amine reduces its nucleophilicity compared to simple benzylamines, potentially lowering acute contact toxicity. However, the lipophilic nature facilitates skin absorption.

Safe Handling Workflow (DOT Visualization)

SafeHandling Start Storage (2-8°C, Inert Gas) PPE PPE Check (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Retrieve Dispense Dispensing (Fume Hood Only) PPE->Dispense Transfer Dispense->Start Reseal & Purge (Ar/N2) Reaction Reaction/Use (Inert Atmosphere) Dispense->Reaction Add Reagents Waste Waste Disposal (Organic Non-Halogenated) Reaction->Waste Quench & Dispose

Figure 1: Standard Operating Procedure (SOP) for handling Ethyl 2-(benzylamino)-2-methylpropanoate in a research setting.

Synthesis & Reaction Context[1][3][7]

For drug development professionals, understanding the synthesis is crucial for impurity profiling. The most robust route involves the nucleophilic substitution of an


-bromo ester.
Synthetic Pathway

Reaction: Ethyl 2-bromoisobutyrate + Benzylamine


 Ethyl 2-(benzylamino)-2-methylpropanoate

Mechanism: This reaction is mechanistically interesting because it borders between


 and 

due to the tertiary carbon center. The high steric hindrance of the gem-dimethyl group makes direct displacement difficult, often requiring elevated temperatures (

) or catalytic activation (e.g., NaI).
Synthesis Diagram (DOT Visualization)

Synthesis R1 Ethyl 2-bromoisobutyrate (Electrophile) Process Reaction Conditions: K2CO3 / MeCN / Reflux (or Neat, 100°C) R1->Process R2 Benzylamine (Nucleophile) R2->Process Product Ethyl 2-(benzylamino)-2-methylpropanoate (Target) Process->Product Nucleophilic Substitution Side Impurity Risk: Elimination (Methacrylate) Over-alkylation (Trace) Process->Side Thermal Elimination

Figure 2: Synthetic pathway and potential impurity profile. High temperatures may lead to elimination side-products (Ethyl methacrylate).

Emergency Response Protocols

First Aid
  • Inhalation: Move to fresh air immediately. If respiratory irritation persists (coughing, tightness), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. The compound is lipophilic; do not use solvents (ethanol/acetone) to wash skin as this may increase absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[2][3]

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to potential aspiration of the ester/amine mixture.

Spill Management
  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure fume hoods are active.

  • Absorb: Use an inert absorbent (vermiculite or sand). Do not use sawdust (fire hazard with organic esters).

  • Neutralize: Wipe surfaces with a dilute acetic acid solution (to neutralize residual amine) followed by water.

Analytical Validation

To verify the identity of CAS 107411-95-0 , look for these diagnostic signals:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.2–7.4 (m, 5H, Ph-H)
      
    • 
       4.15 (q, 2H, O-CH2-CH3)
      
    • 
       3.70 (s, 2H, N-CH2-Ph)
      
    • 
       1.45 (s, 6H, C(CH3)2) – Key differentiator from the alanine analog
      
    • 
       1.25 (t, 3H, O-CH2-CH3)
      
  • Mass Spectrometry (ESI+):

    • Expected

      
      
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23584359, Ethyl 2-(benzylamino)-2-methylpropanoate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: General Classification for Alpha-Amino Esters. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of N-Benzyl-α-Aminoisobutyric Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized synthesis of Ethyl N-benzyl-α-aminoisobutyrate via the nucleophilic substitution of Ethyl α-bromoisobutyrate with Benzylamine .

While conceptually simple, this reaction presents a specific challenge in organic synthesis: the electrophile is a tertiary alkyl halide . Classic


 mechanisms are severely disfavored due to steric hindrance from the gem-dimethyl group. Consequently, the reaction competes heavily with 

elimination (yielding ethyl methacrylate).

This Application Note provides a Finkelstein-catalyzed protocol designed to maximize substitution over elimination, offering a robust alternative to traditional low-yield solvolytic methods.

Mechanistic Insight & Reaction Design

The Steric-Electronic Conflict

The reaction involves the attack of a nucleophile (Benzylamine) on a tertiary carbon.

  • Steric Barrier: The two methyl groups on the

    
    -carbon block the nucleophile's approach, significantly retarding the 
    
    
    
    rate.
  • Electronic Activation: The adjacent ester carbonyl group (

    
    ) is electron-withdrawing. This increases the acidity of the 
    
    
    
    -hydrogens (favoring elimination) but also stabilizes the transition state for substitution relative to a standard tert-butyl halide.
Pathway Analysis

The primary failure mode is the formation of Ethyl Methacrylate via dehydrobromination. To mitigate this, we utilize Potassium Iodide (KI) . The iodide displaces the bromide in situ to form the transient, highly reactive alkyl iodide, which reacts faster with the amine than the bromide does, thereby outcompeting the elimination pathway.

ReactionPathway Reactants Benzylamine + Ethyl α-bromoisobutyrate Intermediate Transient Alkyl Iodide Reactants->Intermediate + KI (Cat.) Finkelstein TS_Sub TS: Substitution (Sterically Crowded) Reactants->TS_Sub Slow Direct Attack TS_Elim TS: Elimination (Base Mediated) Reactants->TS_Elim Heat/Strong Base Intermediate->TS_Sub Fast Attack Product Product: Ethyl N-benzyl-α-aminoisobutyrate TS_Sub->Product SideProduct Side Product: Ethyl Methacrylate TS_Elim->SideProduct

Figure 1: Reaction landscape showing the catalytic advantage of Iodide (Blue path) vs. the competing elimination pathway (Red path).

Experimental Protocols

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
Ethyl α-bromoisobutyrate 195.051.0Electrophile (Substrate)
Benzylamine 107.152.0 - 2.5Nucleophile & HBr Scavenger
Potassium Iodide (KI) 166.000.2Catalyst (Finkelstein)
Potassium Carbonate (

)
138.211.5Auxiliary Base (Optional*)
Acetonitrile (MeCN) -SolventPolar Aprotic (Dry)

*Note: Excess benzylamine can act as the base, but using


 allows for easier stoichiometric control and prevents loss of the expensive amine.
Protocol A: Optimized Catalytic Synthesis (Recommended)

This method uses mild conditions to suppress elimination.

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvent & Base: Add Acetonitrile (anhydrous, 100 mL) , followed by

    
     (powdered, 1.5 equiv)  and KI (0.2 equiv) .
    
  • Amine Addition: Add Benzylamine (1.2 equiv) to the suspension. Stir at room temperature for 10 minutes.

  • Substrate Addition: Add Ethyl α-bromoisobutyrate (1.0 equiv) dropwise via a syringe pump or dropping funnel over 30 minutes.

    • Critical: Slow addition keeps the concentration of the electrophile low relative to the nucleophile, favoring substitution.

  • Reaction: Heat the mixture to 60°C (oil bath temperature). Stir vigorously for 12–18 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). Stain with

      
       (Product is oxidizable).[4][5] Look for the disappearance of the bromide (
      
      
      
      ) and appearance of the amine (
      
      
      ).
  • Workup (Acid/Base Purification):

    • Filter off the inorganic salts (

      
      ).
      
    • Evaporate the Acetonitrile under reduced pressure.

    • Dissolve the residue in Dichloromethane (DCM, 50 mL) .

Purification Workflow (Self-Validating)

The product is a secondary amine.[6][7] We utilize its basicity to separate it from neutral impurities (like the elimination product, ethyl methacrylate) and unreacted bromide.

WorkupFlow Crude Crude Residue (in DCM) AcidWash Extract with 1M HCl (aq) Crude->AcidWash OrgLayer1 Organic Layer (Contains Neutrals: Methacrylate, Unreacted Bromide) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Product Salt: Amine-HCl) AcidWash->AqLayer1 Keep BaseTreat Basify with 2M NaOH to pH > 10 AqLayer1->BaseTreat Extract Extract with DCM (3x) BaseTreat->Extract FinalOrg Combined Organic Layers (Pure Product) Extract->FinalOrg Waste Aqueous Waste Extract->Waste

Figure 2: Acid-Base extraction workflow to isolate the amine product from neutral side-products.

Characterization & Expected Data

TechniqueFeatureExpected SignalInterpretation

NMR

7.2-7.4 ppm
Multiplet (5H)Aromatic protons (Benzyl group).

4.1 ppm
Quartet (2H)Ethyl ester (

).

3.7 ppm
Singlet (2H)Benzylic protons (

).

1.4 ppm
Singlet (6H)Gem-dimethyl (

-methyls). Diagnostic for successful alkylation.
IR 1730

Strong BandEster Carbonyl (

).
3300-3500

Weak BandSecondary Amine (

) stretch.

Common Impurity Signals:

  • Ethyl Methacrylate: Olefinic protons at

    
     5.5 and 6.1 ppm.
    
  • Benzylamine: Benzylic singlet at

    
     3.8 ppm (very close to product, but product is usually slightly upfield due to steric shielding).
    

Troubleshooting & Critical Process Parameters

Controlling Elimination

If the yield of Ethyl Methacrylate > 10%:

  • Lower Temperature: Reduce reaction temperature from 60°C to 40°C and extend time.

  • Solvent Switch: Switch from MeCN to DMF . DMF is more polar and accelerates the

    
     step (via better cation solvation) more than it accelerates elimination.
    
  • Strict Anhydrous Conditions: Water can act as a base or nucleophile (hydrolysis). Ensure solvents are dry.

Low Conversion
  • Check Catalyst: Ensure KI is fresh. Iodine formation (brown color) indicates catalyst degradation; add a pinch of Sodium Thiosulfate if necessary, though fresh KI is preferred.

  • Stoichiometry: Increase Benzylamine to 2.5 equivalents.

Safety & Compliance

  • Lachrymator Warning: Ethyl

    
    -bromoisobutyrate is a potent lachrymator (tear gas). Handle only in a functioning fume hood. 
    
  • Alkylating Agents: Both the starting bromide and the product are potential alkylating agents. Wear nitrile gloves and safety glasses.

  • Waste Disposal: Aqueous waste from the workup contains benzylamine salts and should be treated as basic organic waste.

References

  • Organic Syntheses , Coll.[8] Vol. 2, p. 29 (1943). Synthesis of alpha-aminoisobutyric acid (Aib) derivatives.

  • ChemGuide , Reactions of Amines as Nucleophiles. (General mechanism of amine alkylation).

  • Organic Chemistry Portal, Nucleophilic Substitution (

    
     vs 
    
    
    
    ). (Mechanistic distinction for tertiary halides).
  • Bentham Science , Synthesis of Dehydrodipeptide and N-ethyl-dehydrodipeptide Derivatives with an α-Aminoisobutyric Acid Residue. (Context on Aib residue synthesis).

  • Master Organic Chemistry , Reactions on the Benzylic Carbon. (Stability and reactivity of benzylic positions).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2-(benzylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-882-AMINE Status: Open Subject: Flash Chromatography Protocol & Troubleshooting for Sterically Hindered


-Amino Esters[1]

Executive Summary

You are attempting to purify Ethyl 2-(benzylamino)-2-methylpropanoate . This molecule presents a specific "chromatographic triad" of challenges:

  • Basicity: The secondary amine (

    
    ) will interact strongly with acidic silanols on standard silica, causing severe tailing.[1]
    
  • Steric Hindrance: The gem-dimethyl group creates a neopentyl-like environment, potentially altering binding kinetics compared to linear amines.[1]

  • Stability: While the ester is sterically shielded, it remains susceptible to hydrolysis if exposed to high pH aqueous modifiers for extended periods.[1]

This guide provides a self-validating protocol designed to mitigate silanol interactions while maintaining ester integrity.

Module 1: Method Development Protocols

Stationary Phase Selection

The choice of stationary phase is the single biggest determinant of success for this molecule.

Phase TypeRecommendation LevelTechnical Rationale
Amine-Functionalized Silica (e.g., KP-NH) High (Preferred) The surface is already functionalized with propyl-amine groups.[1] This creates a basic environment that repels your target amine, resulting in sharp peaks without mobile phase modifiers [1].[1]
Standard Silica (Irregular, 40-63 µm) Medium (Standard) Requires mobile phase modification (TEA/NH

) to block acidic silanols.[1] Without modifiers, irreversible adsorption or "streaking" will occur [2].[1]
Alumina (Basic) Low Effective for amines but often provides lower theoretical plate counts (resolution) than silica.[2] Use only if silica fails.[1]
Mobile Phase Engineering (Standard Silica)

If using standard silica, you must use a modifier.[1] The "TEA Rule" applies here.

  • Base Solvent: Hexane (or Heptane) / Ethyl Acetate.[1]

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).[1]
    
  • Concentration: 1% v/v.[1]

CRITICAL PROTOCOL: Pre-treat the column! Do not just add TEA to your solvent bottles.

  • Flush the packed silica column with 2-3 Column Volumes (CV) of Hexane + 1% TEA .

  • This saturates the active silanol sites (

    
    ) before your sample arrives.
    
  • Run your gradient using solvents that also contain 0.5–1% TEA [3].[1]

Sample Loading Strategy

The gem-dimethyl group increases the lipophilicity of your molecule. Liquid loading in DCM might lead to "band broadening" due to solvent mismatch.

  • Recommended: Dry Loading .[1] Adsorb crude oil onto Celite 545 or amine-treated silica (ratio 1:2 sample to sorbent).[1] Evaporate solvent completely before loading.[1]

  • Why? This eliminates solvent effects and ensures the sample starts as a tight band, crucial for separating the product from unreacted benzylamine [4].

Module 2: Troubleshooting Matrix (Q&A)

Issue A: "My product elutes as a long streak (tailing) spanning 10+ fractions."

Diagnosis: Uncapped silanol interactions.

  • Immediate Fix: Increase TEA concentration to 2% in your mobile phase.

  • Root Cause: The secondary amine nitrogen is hydrogen-bonding with the silica surface.

  • Verification: Check TLC. If the spot is "teardrop" shaped on a standard plate, dip the plate in 1% TEA/Hexane before spotting your sample. If the spot tightens up, your column needs more base [5].[1]

Issue B: "I cannot separate the product from the excess Benzylamine reagent."

Diagnosis:


 and Polarity overlap.
  • Technical Insight: Benzylamine is a primary amine (less sterically hindered, more accessible lone pair) compared to your product (secondary, sterically crowded).[1]

  • The Fix:

    • Switch to Toluene: Replace Ethyl Acetate with Toluene in your gradient (Hexane/Toluene/TEA).[1] The

      
      -
      
      
      
      interactions between the benzyl groups and toluene can provide orthogonal selectivity.
    • Acid Wash (Pre-Column): If the impurity is >10%, dissolve crude in ether and wash with pH 8 phosphate buffer.[1] Benzylamine (less lipophilic) may partition into the aqueous phase more readily than your lipophilic ester product.

Issue C: "My recovery is low, and I see a new polar spot on TLC."

Diagnosis: On-column Ester Hydrolysis.

  • Cause: Using aggressive amine modifiers (like diethylamine) or aqueous ammonia in high concentrations for too long can hydrolyze the ethyl ester, especially if the column runs slowly.

  • The Fix: Switch to Amine-functionalized silica (KP-NH) with a pure Hexane/EtOAc gradient. This eliminates the need for free base in the mobile phase, protecting the ester [1].

Module 3: Visualization & Workflow

The following diagram outlines the logical decision tree for purifying this specific amino-ester.

PurificationLogic Start Crude Reaction Mixture (Ethyl 2-(benzylamino)-2-methylpropanoate) TLC_Scout Step 1: TLC Scouting (Hex/EtOAc + 1% TEA) Start->TLC_Scout Sep_Check Is separation from Benzylamine > 0.1 Rf? TLC_Scout->Sep_Check Standard_Silica Route A: Standard Silica Pre-buffer col with 1% TEA/Hex Sep_Check->Standard_Silica Yes (Good Sep) Amine_Silica Route B: Amine-Silica (KP-NH) No Modifier Needed Sep_Check->Amine_Silica No (Poor Sep) Gradient_A Gradient A: 0-30% EtOAc in Hex (+1% TEA constant) Standard_Silica->Gradient_A Gradient_B Gradient B: 0-20% EtOAc in Hex (Neutral Solvents) Amine_Silica->Gradient_B Analysis Analyze Fractions (UV 254nm + Ninhydrin) Gradient_A->Analysis Gradient_B->Analysis

Caption: Decision logic for selecting stationary phase based on TLC scouting results. Amine-silica is the "rescue" pathway for poor resolution.

Appendix: Physicochemical Data & Stains

Visualization (TLC):

  • UV (254 nm): Strong absorption due to the Benzyl ring.

  • Ninhydrin Stain: Stains secondary amines (your product) Red/Brown .[1] (Note: Primary amines like benzylamine usually stain Blue/Purple, aiding differentiation) [6].[1]

  • KMnO

    
    :  Universal stain, will show the ester and aromatics.[1]
    

Key Properties:

  • Boiling Point: High (do not attempt distillation without high vacuum).

  • 
    :  ~9.5 (Conjugate acid).[1]
    

References

  • Biotage. (2023).[1] Is there an easy way to purify organic amines? Retrieved from

  • Teledyne ISCO. (2012).[1] Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from

  • University of Rochester. (n.d.).[1][3] Tips for Flash Column Chromatography. Retrieved from

  • UCT Science. (n.d.).[1] SOP: Flash Chromatography - Dry Loading Techniques. Retrieved from

  • BenchChem. (2025).[1][2] Technical Support Center: Column Chromatography of Alpha-Aminoketones. Retrieved from

  • Reach Devices. (n.d.). TLC Stains: Ninhydrin and Specificity.[1][4][5] Retrieved from

Sources

Validation & Comparative

A Scientist's Guide to Structural Elucidation: 1H NMR Analysis of Ethyl 2-(benzylamino)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and molecular characterization, the unambiguous determination of a compound's structure is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for providing detailed information about the molecular structure of a sample. This guide offers an in-depth analysis of the ¹H NMR spectrum of Ethyl 2-(benzylamino)-2-methylpropanoate, a substituted α-amino acid ester, and compares this powerful technique with other analytical methodologies.

The Power of ¹H NMR in Structural Verification

¹H NMR spectroscopy provides a fingerprint of a molecule's hydrogen atoms, revealing not only their presence but also their chemical environment, proximity to other protons, and their stereochemical relationships. This level of detail is often unattainable with other techniques, making ¹H NMR an indispensable tool for confirming the identity and purity of newly synthesized compounds.

Interpreting the ¹H NMR Spectrum of Ethyl 2-(benzylamino)-2-methylpropanoate

While a publicly available, fully assigned ¹H NMR spectrum for Ethyl 2-(benzylamino)-2-methylpropanoate is not readily found in the literature, we can confidently predict its key features based on the well-established principles of NMR spectroscopy and data from structurally related compounds.

The structure of Ethyl 2-(benzylamino)-2-methylpropanoate (C₁₃H₁₉NO₂) presents several distinct proton environments that will give rise to a characteristic set of signals in the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data for Ethyl 2-(benzylamino)-2-methylpropanoate

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a~1.20Triplet3H-OCH₂CH
b~1.45Singlet6H-C(CH ₃)₂-
c~2.50 (broad)Singlet1H-NH -
d~3.70Singlet2H-CH ₂-Ph
e~4.10Quartet2H-OCH ₂CH₃
f~7.20-7.40Multiplet5HAromatic protons

Causality Behind the Predicted Chemical Shifts:

  • Ethyl Ester Group (a, e): The methylene protons (-OCH₂ CH₃) at ~4.10 ppm are deshielded due to the adjacent electron-withdrawing oxygen atom. They appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-OCH₂CH₃ ) at ~1.20 ppm are further from the oxygen and thus appear more upfield as a triplet, split by the methylene protons. This pattern is characteristic of an ethyl group attached to an electronegative atom.

  • Gem-Dimethyl Group (b): The six protons of the two methyl groups attached to the quaternary carbon are chemically equivalent and magnetically shielded. They are expected to appear as a sharp singlet around 1.45 ppm, as there are no adjacent protons to couple with.

  • Amine Proton (c): The chemical shift of the N-H proton is highly variable and depends on factors like solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with deuterium in the presence of D₂O. A predicted value around 2.50 ppm is a reasonable estimate.

  • Benzyl Group (d, f): The methylene protons of the benzyl group (-CH₂ -Ph) are adjacent to the nitrogen and the aromatic ring, placing them around 3.70 ppm as a singlet. The five aromatic protons will resonate in the typical downfield region of ~7.20-7.40 ppm as a complex multiplet due to their varied electronic environments.

Visualizing the Molecular Structure and Key ¹H NMR Correlations

The following diagram illustrates the structure of Ethyl 2-(benzylamino)-2-methylpropanoate and highlights the protons corresponding to the predicted ¹H NMR signals.

Figure 1. Molecular structure of Ethyl 2-(benzylamino)-2-methylpropanoate with key proton groups labeled corresponding to predicted ¹H NMR signals.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

To obtain a high-quality ¹H NMR spectrum for structural elucidation, the following protocol should be followed:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified Ethyl 2-(benzylamino)-2-methylpropanoate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as its residual proton signals should not overlap with the analyte signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks. This is an iterative process of adjusting the shim coils while observing the free induction decay (FID) or the spectral lineshape.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).

    • Define the number of scans to be acquired. A higher number of scans improves the signal-to-noise ratio, which is important for detecting weak signals or for dilute samples.

    • Apply a 90° pulse to excite the protons.

    • Record the resulting FID.

    • Introduce a relaxation delay between scans to allow the protons to return to their equilibrium state, ensuring accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert it from the time domain to the frequency domain (the NMR spectrum).

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum by setting the TMS signal to 0 ppm.

    • Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign each signal to a specific proton in the molecule.

Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization often involves complementary analytical techniques. Here's a comparison with other common methods for analyzing amino acid derivatives:

TechniquePrincipleAdvantagesLimitations
¹H NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information, including connectivity and stereochemistry. Non-destructive. Quantitative.Lower sensitivity compared to MS. Can be complex to interpret for large molecules. Requires soluble samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates components of a mixture by chromatography, followed by mass analysis.High sensitivity and selectivity. Excellent for identifying and quantifying compounds in complex mixtures.Provides limited structural information on its own (fragmentation can help). Isomeric compounds can be difficult to distinguish.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components of a mixture by chromatography, followed by mass analysis.High resolution and sensitivity. Extensive libraries of mass spectra for compound identification.Requires volatile and thermally stable samples, often necessitating derivatization for amino acid esters.[1]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present in a molecule.Does not provide a complete picture of the molecular structure. Spectrum can be complex.

Case Study: Distinguishing Ethyl 2-(benzylamino)-2-methylpropanoate from a Structural Analogue

Consider the structural analogue, Ethyl 2-amino-2-methylpropanoate.[2] The key difference is the absence of the benzyl group on the nitrogen atom. This seemingly small change would lead to significant and easily distinguishable differences in their respective ¹H NMR spectra.

  • Absence of Benzyl Signals: The spectrum of Ethyl 2-amino-2-methylpropanoate would lack the characteristic signals for the benzylic methylene protons (~3.70 ppm) and the aromatic protons (~7.20-7.40 ppm).

  • Shift of Amine Protons: The primary amine protons (-NH₂) of the analogue would likely appear at a different chemical shift and might be broader than the secondary amine proton of the target molecule.

  • Simpler Spectrum: The overall spectrum of the analogue would be much simpler, containing only signals for the ethyl group and the gem-dimethyl group.

This clear differentiation underscores the power of ¹H NMR in providing unambiguous structural confirmation.

Conclusion

¹H NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules like Ethyl 2-(benzylamino)-2-methylpropanoate. By providing a detailed roadmap of the proton framework, it allows for confident confirmation of the molecular structure, assessment of purity, and differentiation from closely related analogues. While other techniques like mass spectrometry offer superior sensitivity for quantification in complex matrices, they lack the rich structural detail inherent to NMR. For researchers and professionals in drug development, a thorough understanding and application of ¹H NMR are essential for ensuring the integrity and identity of their compounds.

References

  • PubChem. (n.d.). Ethyl 2-(benzylamino)-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link][3]

  • PubChem. (n.d.). Ethyl 2-amino-2-methylpropanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][2]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link][4]

Sources

A Researcher's Guide to 13C NMR Chemical Shifts for Quaternary Carbons in Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful tool for elucidating the carbon framework of organic molecules. This guide provides an in-depth comparative analysis of 13C NMR chemical shifts for the often elusive quaternary carbons in amino esters, offering experimental data and insights to aid in structural determination and accelerate research.

The Significance of the Quaternary Carbon Signal in Amino Esters

Amino esters, fundamental building blocks in medicinal chemistry and materials science, frequently feature quaternary carbon centers at the α-position. These α,α-disubstituted amino acids impart unique conformational constraints and biological activities to peptides and other molecules. The 13C NMR signal of this quaternary carbon, however, can be challenging to identify due to its lack of attached protons, resulting in a characteristically weak signal and the absence of correlations in standard proton-detected experiments. Accurate assignment of this signal is crucial for confirming the successful synthesis of these tailored amino acid derivatives.

Experimental Protocol for Acquiring High-Quality 13C NMR Spectra

Obtaining a clear and interpretable 13C NMR spectrum for an amino ester containing a quaternary carbon requires careful attention to experimental parameters. The following protocol is designed to enhance the signal of the quaternary carbon and ensure accurate chemical shift determination.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-50 mg of the amino ester in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of paramagnetic impurities which can broaden signals.

  • Choice of Solvent: The choice of solvent can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with poor solubility, more polar solvents like DMSO-d₆ may be necessary.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and sensitivity.

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse (zgpg30) or a pulse program with inverse-gated decoupling (zgig) is recommended to suppress the Nuclear Overhauser Effect (NOE) for more quantitative results, although this will reduce the signal-to-noise ratio. For routine identification, standard proton-decoupled spectra are sufficient.

    • Relaxation Delay (d1): Quaternary carbons have long relaxation times. A longer relaxation delay (5-10 seconds) is crucial to allow for full relaxation between scans, leading to a more accurate representation of the signal intensity.

    • Number of Scans (ns): A large number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio for the weak quaternary carbon signal.

  • Spectral Processing: Apply a line broadening factor (e.g., 1-2 Hz) during Fourier transformation to improve the signal-to-noise ratio of the processed spectrum.

Below is a diagram illustrating the general workflow for acquiring and analyzing 13C NMR data for amino esters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve Amino Ester in Deuterated Solvent setup Instrument Setup (High-Field NMR) dissolve->setup acquire Acquire 13C NMR Spectrum (Long d1, High ns) setup->acquire process Fourier Transform & Phasing acquire->process analyze Chemical Shift Analysis & DEPT process->analyze

Caption: Experimental workflow for 13C NMR analysis of amino esters.

Comparative Analysis of Quaternary Carbon Chemical Shifts

The chemical shift of the α-quaternary carbon in amino esters is sensitive to the electronic and steric nature of its substituents. Understanding these trends is key to predicting and confirming the structure of novel compounds.

CompoundSubstituents at α-carbonQuaternary Carbon (Cα) Chemical Shift (δ, ppm)Reference
N-Carbobenzyloxy-2-(2-phenethyl)alanine Methyl EsterMethyl, Phenethyl59.9[1]
N-[(3'-Methoxycarbonyl)phenyl]alanine methyl esterMethyl, Aryl52.2[2]
N-[(3'-Methoxycarbonyl)phenyl]leucine methyl esterIsobutyl, Aryl51.7[2]
N-[(3'-Methoxycarbonyl)phenyl]phenylalanine methyl esterBenzyl, Aryl57.4[2]
N-[(3'-Methoxycarbonyl)phenyl]methionine methyl ester2-(Methylthio)ethyl, Aryl51.9[2]
N-Benzyl-7-azaspiro[4.5]decane-1-carboxylate (cis)Spirocyclic (Cyclohexane)50.8[1]
N-Benzyl-7-azaspiro[4.5]decane-1-carboxylate (trans)Spirocyclic (Cyclohexane)49.9[1]

Analysis of Trends:

  • Effect of Alkyl Substituents: Comparing the N-aryl alanine and leucine derivatives, the presence of a bulkier isobutyl group in the leucine derivative results in a slight upfield shift (from 52.2 to 51.7 ppm) of the quaternary carbon signal. This can be attributed to steric shielding effects.

  • Effect of Aryl Substituents: The introduction of a phenyl group (in the phenylalanine derivative) causes a significant downfield shift (to 57.4 ppm) compared to the alanine derivative. This is due to the deshielding effect of the aromatic ring.

  • Cyclic Systems: In the spirocyclic amino esters, the quaternary carbon is part of a rigid ring system. The chemical shifts are observed in a relatively upfield region (49.9-50.8 ppm), and the stereochemistry at the spiro center influences the precise chemical shift.

The following diagram illustrates the influence of substituent effects on the chemical shift of the α-quaternary carbon.

substituent_effects substituent Substituent at α-Quaternary Carbon electron_donating Electron-Donating Groups (e.g., Alkyl) substituent->electron_donating electron_withdrawing Electron-Withdrawing Groups (e.g., Aryl) substituent->electron_withdrawing steric_bulk Increased Steric Bulk substituent->steric_bulk upfield Upfield Shift (Lower ppm) electron_donating->upfield Shielding downfield Downfield Shift (Higher ppm) electron_withdrawing->downfield Deshielding steric_bulk->upfield Shielding (γ-gauche effect)

Caption: Influence of substituents on the α-quaternary carbon chemical shift.

Advanced Techniques: DEPT for Quaternary Carbon Identification

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful NMR technique used to differentiate between CH, CH₂, and CH₃ groups. Since quaternary carbons have no attached protons, they are absent in all DEPT spectra (DEPT-45, DEPT-90, and DEPT-135). By comparing a standard broadband-decoupled 13C NMR spectrum with the corresponding DEPT spectra, the signals corresponding to quaternary carbons can be unambiguously identified as those present in the former but absent in the latter.

Conclusion

The 13C NMR chemical shift of the quaternary carbon in amino esters is a sensitive probe of the local electronic and steric environment. By understanding the influence of different substituents and employing appropriate experimental techniques, researchers can confidently assign this crucial signal, thereby validating the synthesis of novel α,α-disubstituted amino acid derivatives. This guide provides a foundational framework and comparative data to aid in the structural elucidation of these important molecules, ultimately facilitating advancements in drug discovery and materials science.

References

  • Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. USC Research Bank. [Link]

  • GABA-ANALOGOUS SPIROCYCLIC AMINO ACID ESTERS, 5. N-BENZYL-7-AZASPIRO[4.5]DECANE-1-CARBOXYLATES. HETEROCYCLES, Vol. 53, No. 1, 2000. [Link]

Sources

Comparative Guide: N-benzyl-Aib-OEt vs. Non-Methylated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-benzyl-Aib-OEt (Ethyl N-benzyl-alpha-aminoisobutyrate) represents a critical scaffold in peptidomimetic drug design, distinguished from its non-methylated analogs (N-benzyl-Gly-OEt and N-benzyl-Ala-OEt ) by the gem-dimethyl effect . While glycine and alanine derivatives offer synthetic ease and conformational flexibility, the Aib analog provides superior metabolic stability and rigid structural control, forcing peptides into specific helical conformations (


-helix). This guide details the mechanistic divergences, synthetic challenges, and stability profiles of these molecules.

Part 1: Structural & Conformational Dynamics

The defining feature of N-benzyl-Aib-OEt is the steric bulk introduced by the two methyl groups at the


-carbon. This is not merely a structural addition but a functional constraint known as the Thorpe-Ingold Effect  (or gem-dimethyl effect).
The Thorpe-Ingold Effect

In non-methylated analogs like N-benzyl-Gly-OEt , the


-carbon has two hydrogens, allowing free rotation around the 

(

) and

(

) bonds. This results in a high entropic cost upon binding to a receptor, as the molecule must "freeze" into a bioactive conformation.

In contrast, N-benzyl-Aib-OEt is sterically restricted. The interaction between the gem-dimethyl groups and the N-benzyl/carbonyl moieties restricts the allowed


 torsional angles to a narrow region (

). This pre-organizes the molecule into a helical turn, reducing the entropic penalty of binding and often increasing potency.
Conformational Landscape Diagram

The following diagram illustrates the restriction of conformational space as steric bulk increases from Glycine to Aib.

ConformationalDynamics cluster_effect Conformational Freedom Gly N-benzyl-Gly-OEt (No Side Chain) HighEntropy High Entropy (Random Coil) Gly->HighEntropy Unrestricted Rotation Ala N-benzyl-Ala-OEt (Single Methyl) MedEntropy Moderate Entropy (Transient Helix) Ala->MedEntropy Chiral Constraint Aib N-benzyl-Aib-OEt (Gem-Dimethyl) LowEntropy Low Entropy (3-10 Helix / Turn) Aib->LowEntropy Thorpe-Ingold Lock

Figure 1: Conformational restriction hierarchy. Aib analogs enforce rigid helical structures, whereas Gly analogs remain flexible.

Part 2: Synthetic Accessibility & Reactivity

Synthesizing N-benzyl-Aib-OEt is significantly more challenging than its analogs due to the nucleophilic hindrance of the amine.

Direct Alkylation vs. Reductive Amination
  • Gly/Ala Analogs: The amino group is accessible. Direct alkylation with benzyl bromide (

    
    ) proceeds rapidly via an 
    
    
    
    mechanism.
  • Aib Analog: The gem-dimethyl groups shield the nitrogen, making it a poor nucleophile. Direct alkylation often results in low yields or requires forcing conditions (high heat), which promotes side reactions (elimination). Reductive Amination is the superior, self-validating protocol for Aib.

Synthetic Workflow Comparison

SynthesisWorkflow cluster_Gly Gly/Ala Route (Direct Alkylation) cluster_Aib Aib Route (Reductive Amination) start Precursor Selection GlyStart H-Gly-OEt / H-Ala-OEt start->GlyStart AibStart H-Aib-OEt start->AibStart GlyRxn BnBr + TEA, THF, Reflux GlyStart->GlyRxn GlyProd N-benzyl-Gly-OEt (High Yield) GlyRxn->GlyProd AibInter Imine Formation (Benzaldehyde + Ti(OiPr)4) AibStart->AibInter AibRed Reduction (NaBH4 or NaCNBH3) AibInter->AibRed AibProd N-benzyl-Aib-OEt (High Purity) AibRed->AibProd

Figure 2: Synthetic pathways. Aib requires a reductive route to overcome steric barriers inherent in direct alkylation.

Part 3: Stability Profile (Hydrolysis & Proteolysis)

The steric shield that makes synthesis difficult provides a significant advantage in stability.

Ester Hydrolysis Resistance

The ethyl ester of Aib is exceptionally resistant to saponification compared to Gly/Ala. The tetrahedral intermediate required for ester hydrolysis is destabilized by the adjacent gem-dimethyl bulk.

  • Implication: N-benzyl-Aib-OEt is stable in plasma-like conditions where Gly esters might degrade. However, removing the ethyl ester protecting group requires harsh conditions (e.g., LiOH in MeOH/H2O at reflux for extended periods).

Data Summary: Comparative Properties
FeatureN-benzyl-Gly-OEtN-benzyl-Ala-OEtN-benzyl-Aib-OEt
Steric Bulk (

-C)
Low (2 H)Medium (1 Me, 1 H)High (2 Me)
Conformation Flexible (Random Coil)Semi-rigidRigid (

Helix inducer)
Synthesis Method Direct Alkylation (

)
Direct Alkylation (

)
Reductive Amination
Hydrolysis Rate (

)
100 (Fast)~40< 1 (Very Slow)
Proteolytic Stability LowModerateHigh (Non-natural)

Part 4: Experimental Protocols

Protocol A: Synthesis of N-benzyl-Aib-OEt (Reductive Amination)

Recommended for Aib due to steric hindrance.

  • Imine Formation:

    • In a dry flask, dissolve 10 mmol of H-Aib-OEt·HCl in 20 mL dry dichloromethane (DCM).

    • Add 10 mmol Triethylamine (TEA) to liberate the free amine. Stir for 10 min.

    • Add 10.5 mmol Benzaldehyde and 12 mmol Titanium(IV) isopropoxide (Lewis acid catalyst/dehydrating agent).

    • Checkpoint: Stir at room temperature for 6–12 hours. Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C.

    • Carefully add 15 mmol Sodium borohydride (NaBH4) portion-wise (or NaCNBH3 for milder conditions).

    • Allow to warm to room temperature and stir for 2 hours.

  • Workup:

    • Quench with 10 mL water (Caution: Gas evolution).

    • Filter off the inorganic titanium salts through a Celite pad.

    • Extract the filtrate with DCM (3x). Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Validation:

    • 1H NMR (CDCl3): Look for the diagnostic gem-dimethyl singlet (

      
       ppm, 6H) and the benzyl methylene singlet (
      
      
      
      ppm, 2H). Note: In Ala, the benzyl protons often appear as an AB quartet due to the chiral center.
Protocol B: Synthesis of N-benzyl-Gly-OEt (Direct Alkylation)

Standard route for non-hindered amino acids.

  • Alkylation:

    • Dissolve 10 mmol H-Gly-OEt·HCl in 20 mL DMF.

    • Add 22 mmol Potassium Carbonate (

      
      ) .
      
    • Add 10 mmol Benzyl Bromide dropwise.

  • Reaction:

    • Stir at room temperature for 4 hours. (Heating is rarely needed and may cause over-alkylation to the dibenzyl species).

  • Workup:

    • Dilute with water, extract with Ethyl Acetate.[1]

    • Purify via silica gel chromatography (Hexane/EtOAc).[1]

References

  • Toniolo, C., et al. (2001). The gem-dimethyl effect: A critical review of the conformational properties of Aib-containing peptides. Biopolymers.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter: Nucleophilic substitution at the carbonyl group).

  • Wenschuh, H., et al. (1995). The synthesis of sterically hindered amino acid derivatives.[2][3] Journal of Organic Chemistry.

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide sequences containing Aib residues. Biochemistry.[4]

  • Hay, R. W., & Banerjee, P. K. (1981).[4] The hydrolysis of alpha-amino-acid esters in mixed ligand complexes.[4] Journal of Inorganic Biochemistry.

Sources

A Comparative Guide to the Characterization of Ethyl 2-(benzylamino)-2-methylpropanoate and Related Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(benzylamino)-2-methylpropanoate is a tertiary amine-containing ester of significant interest in synthetic and medicinal chemistry. Its structure, featuring a quaternary α-carbon, presents a unique scaffold for developing novel compounds with potential biological activity. As with any synthesized compound destined for further application, rigorous characterization is paramount to confirm its identity, purity, and structural integrity.

This guide provides a comprehensive overview of the characterization data for Ethyl 2-(benzylamino)-2-methylpropanoate. Due to the limited availability of published experimental data for this specific molecule, this guide will also present a detailed, scientifically-grounded synthesis protocol and a comparative analysis with two structurally similar and well-characterized analogs: Ethyl 2-(benzylamino)propanoate and Methyl 2-(benzylamino)-2-methylpropanoate. This comparative approach allows for a deeper understanding of the expected spectral characteristics of the target compound.

Molecular Structure and Key Features

The molecular structure of Ethyl 2-(benzylamino)-2-methylpropanoate, along with its comparators, is depicted below. The key differences lie in the substitution at the α-carbon and the nature of the ester group.

molecular_structures cluster_target Target Compound cluster_analog1 Analog 1 cluster_analog2 Analog 2 target Ethyl 2-(benzylamino)-2-methylpropanoate C₁₃H₁₉NO₂ analog1 Ethyl 2-(benzylamino)propanoate C₁₂H₁₇NO₂ analog2 Methyl 2-(benzylamino)-2-methylpropanoate C₁₂H₁₇NO₂

Caption: Molecular structures of the target compound and its analogs.

Proposed Synthesis of Ethyl 2-(benzylamino)-2-methylpropanoate

A reliable method for the synthesis of Ethyl 2-(benzylamino)-2-methylpropanoate is the N-alkylation of the corresponding primary amino ester, Ethyl 2-amino-2-methylpropanoate, with benzyl bromide. This is a standard and well-documented transformation in organic synthesis.

synthesis_workflow start Ethyl 2-amino-2-methylpropanoate + Benzyl Bromide reaction N-Alkylation (Base, Solvent, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Ethyl 2-(benzylamino)-2-methylpropanoate purification->product

Caption: Proposed synthesis workflow for Ethyl 2-(benzylamino)-2-methylpropanoate.

Experimental Protocol: Synthesis

Materials:

  • Ethyl 2-amino-2-methylpropanoate hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • To a solution of Ethyl 2-amino-2-methylpropanoate hydrochloride (1.0 eq) in acetonitrile or DMF, add a suitable base such as potassium carbonate (2.5 eq) or triethylamine (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to neutralize the hydrochloride and liberate the free amine.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure Ethyl 2-(benzylamino)-2-methylpropanoate.

Characterization Data: A Comparative Analysis

Table 1: Physical and Molecular Properties

PropertyEthyl 2-(benzylamino)-2-methylpropanoateEthyl 2-(benzylamino)propanoateMethyl 2-(benzylamino)-2-methylpropanoate
Molecular Formula C₁₃H₁₉NO₂C₁₂H₁₇NO₂C₁₂H₁₇NO₂
Molecular Weight 221.30 g/mol 207.27 g/mol [1]207.27 g/mol
Appearance Predicted: Colorless to pale yellow oil--
Boiling Point Predicted: Higher than analogs--

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ethyl (-CH₃)~1.2t3H
Ethyl (-CH₂)~4.1q2H
α-Methyl (-CH₃)~1.4s6H
Benzyl (-CH₂)~3.8s2H
Aromatic (Ar-H)~7.2-7.4m5H
Amine (-NH-)~2.0 (broad)s1H

Table 3: Comparative ¹H NMR Data of Analogs (in CDCl₃)

Compoundα-Proton (δ, ppm)α-Methyl (δ, ppm)Ester Alkyl (δ, ppm)Benzyl CH₂ (δ, ppm)Aromatic (δ, ppm)
Ethyl 2-(benzylamino)propanoate 3.3 (q)1.3 (d)1.2 (t), 4.1 (q)3.7 (d), 3.8 (d)7.2-7.4 (m)
Methyl 2-(benzylamino)-2-methylpropanoate -~1.4 (s)3.7 (s)~3.8 (s)7.2-7.4 (m)

Table 4: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
Ethyl (-CH₃)~14
Ethyl (-CH₂)~60
α-Methyl (-CH₃)~25
α-Carbon~60
Benzyl (-CH₂)~50
Aromatic (ipso-C)~140
Aromatic (ortho, meta, para-C)~127-129
Carbonyl (C=O)~175

Table 5: Predicted IR Spectroscopic Data

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch~3300-3400 (weak)
C-H Stretch (aromatic)~3030
C-H Stretch (aliphatic)~2850-2980
C=O Stretch (ester)~1730
C=C Stretch (aromatic)~1450, 1495
C-N Stretch~1100-1200
C-O Stretch~1150-1250

Table 6: Predicted Mass Spectrometry Data (EI)

FragmentPredicted m/z
[M]⁺221
[M - OCH₂CH₃]⁺176
[M - COOCH₂CH₃]⁺148
[C₇H₇]⁺ (benzyl)91 (base peak)
[C₆H₅CH₂NHCH₂]⁺120

Discussion of Expected Spectral Features

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of Ethyl 2-(benzylamino)-2-methylpropanoate is expected to be distinct from its analogs. The most notable feature would be the singlet for the six protons of the two α-methyl groups, a consequence of the quaternary α-carbon. In contrast, Ethyl 2-(benzylamino)propanoate shows a doublet for the α-methyl group and a quartet for the α-proton. The ethyl ester protons will present as a characteristic quartet and triplet. The benzyl group will show a singlet for the benzylic protons and a multiplet for the aromatic protons. The N-H proton is expected to be a broad singlet.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the presence of all 13 carbon atoms. The key signals to identify are the quaternary α-carbon, the carbonyl carbon of the ester, and the carbons of the ethyl and benzyl groups. The chemical shifts can be predicted with reasonable accuracy based on standard correlation tables and comparison with the analogs.

  • IR Spectroscopy: The IR spectrum will primarily show a strong absorption band for the ester carbonyl group (C=O) around 1730 cm⁻¹. The N-H stretch is expected to be a weak band in the region of 3300-3400 cm⁻¹. The presence of both aromatic and aliphatic C-H stretches will also be evident.

  • Mass Spectrometry: In electron ionization mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z 221. The most prominent peak (base peak) is anticipated to be the tropylium ion at m/z 91, which is characteristic of compounds containing a benzyl group. Other significant fragments would arise from the loss of the ethoxycarbonyl group and other cleavages around the nitrogen atom.

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of Ethyl 2-(benzylamino)-2-methylpropanoate. While direct experimental data is currently limited, the proposed synthesis protocol is based on well-established chemical principles. The comparative analysis with structurally related analogs offers valuable insights into the expected spectroscopic features of the target compound. Researchers and drug development professionals can utilize this guide as a foundational resource for the preparation and rigorous identification of this and other novel α,α-disubstituted amino esters. It is imperative that any synthesis of this compound be followed by thorough experimental characterization to confirm its structure and purity.

References

  • PubChem. Ethyl 2-(benzylamino)-2-methylpropanoate. [Link]

  • PubChem. Ethyl 2-(benzylamino)propanoate. [Link][1]

  • PubChem. Methyl 2-(benzylamino)-2-methylpropanoate. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Reference Standards for N-benzyl-alpha-methylalanine Derivatives: Qualification & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-benzyl-alpha-methylalanine derivatives represent a critical class of non-proteinogenic amino acid intermediates used extensively in the synthesis of peptidomimetics and hydrolysis-resistant peptide drugs. The introduction of the


-benzyl group, often combined with 

-methylation (as in Aib) or

-methylation, imparts significant lipophilicity and proteolytic stability.

However, the steric congestion at the


-carbon creates unique analytical and synthetic challenges. Standard analytical methods often fail to resolve enantiomeric impurities or process-related byproducts (such as des-benzyl analogs). This guide provides a scientifically grounded framework for qualifying these reference standards, comparing them against conventional alternatives, and establishing robust quality control protocols.

Part 1: Nomenclature & Chemical Profile

To ensure scientific integrity, we must first distinguish between the two common structural interpretations used in drug development, as "alpha-methylalanine" is often colloquially used for two distinct chemical entities.

Chemical EntityStructure DescriptionChiralityPrimary Application

-Benzyl-Aib

-benzyl-2-amino-2-methylpropanoic acid
Achiral Inducer of helical secondary structure (

-helix); steric spacer.

-Benzyl-

-Methyl-Alanine

-benzyl-2-(methylamino)propanoic acid
Chiral Improving membrane permeability; "stapled" peptide synthesis.

Note: This guide focuses on the Chiral


-Benzyl-

-Methyl-Alanine
derivative due to the higher complexity in establishing reference standard quality (enantiomeric purity).

Part 2: Comparative Analysis of Reference Standards

When selecting a reference standard for IND-enabling studies or GMP synthesis, "Research Grade" materials often fail to meet the specificity required for impurity profiling.

Certified Reference Material (CRM) vs. Research Grade

The following data compares a qualified CRM against a typical commercial "synthesis-grade" batch.

FeatureCertified Reference Standard (CRM) Research Grade (Synthesis) Impact on Development
Assay (Potency) > 99.5% w/w (Mass Balance)> 98.0% (Area %)Low potency standards lead to erroneous dosing in toxicology studies.
Chiral Purity (ee) > 99.8% ee ~98-99% ee1% enantiomeric impurity can alter receptor binding affinity by orders of magnitude.
Counter-ions Quantified (e.g., HCl, TFA)Often variable/UnknownUnaccounted counter-ions skew molecular weight calculations for stoichiometry.
uv-Vis Response High (Benzyl chromophore)Variable (Benzyl alcohol traces)Free benzyl alcohol impurities inflate HPLC purity if not separated.
Performance vs. Alternative Protecting Groups

Comparison of


-Benzyl derivatives against 

-Boc and

-Fmoc standards in analytical workflows.
  • UV Detectability:

    
    -Benzyl derivatives provide a distinct UV signature (254 nm) absent in 
    
    
    
    -Boc/Fmoc-Aib (which require 210-220 nm detection). This allows for higher signal-to-noise ratios in impurity assays, reducing the Limit of Quantitation (LOQ) by approximately 10-fold.
  • Stability:

    
    -Benzyl standards are stable against spontaneous deprotection in solution, unlike 
    
    
    
    -Fmoc derivatives which can slowly degrade in amine-containing solvents (e.g., DMF/Piperidine mixtures).

Part 3: Analytical Qualification Protocols

The following protocols are self-validating systems designed to ensure the integrity of the reference standard.

Protocol A: Chiral Purity Determination (HPLC)

Because


-benzyl derivatives are bulky, standard C18 columns cannot separate enantiomers.
  • Objective: Quantify the

    
    -isomer impurity in 
    
    
    
    -
    
    
    -benzyl-alpha-methylalanine.
  • Column Selection: Polysaccharide-based CSP (e.g., Chiralpak AD-H or Lux Amylose-1) is superior to Crown Ether columns for

    
    -protected amino acids due to the lack of a primary amine for inclusion complexation.
    
  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). Note: TFA is critical to suppress ionization of the carboxylic acid, sharpening the peaks.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between enantiomers.
    
Protocol B: Identity Verification via NMR

The


-benzyl group introduces specific diagnostic signals that validate the structure.
  • Solvent: DMSO-

    
     (prevents exchange of amide protons).
    
  • Key Signals:

    • Benzylic Protons: Look for an AB quartet (or broad singlet) around

      
       3.8–4.2 ppm. If this appears as a clean singlet, it may indicate rapid conformational exchange or lack of chiral induction.
      
    • 
      -Methyl Group:  A doublet (if chiral alanine backbone) or singlet (if Aib backbone) around 
      
      
      
      1.2–1.5 ppm.
    • Aromatic Region: Multiplet at

      
       7.2–7.4 ppm (integrating to 5H).
      
Protocol C: Residual Solvent & Water
  • Method: Karl Fischer (Coulometric).

  • Critical Insight:

    
    -benzyl derivatives are often hygroscopic as hydrochloride salts. A "dry" standard on a CoA might actually contain 2-5% water after exposure to air, skewing molarity calculations. Always re-test water content before preparing stock solutions. 
    

Part 4: Experimental Workflow & Signaling

The following Graphviz diagrams visualize the logical flow for qualifying these standards and the synthesis degradation pathways that necessitate such rigorous testing.

Diagram 1: Reference Standard Qualification Workflow

This workflow ensures that only material meeting strict CQAs (Critical Quality Attributes) is released as a Reference Standard.

QualificationWorkflow RawMat Raw N-Benzyl Derivative (Synthesis Grade) Identity Identity Check (1H-NMR + MS) RawMat->Identity Purity Purity Assessment (HPLC - Achiral) Identity->Purity Pass Fail REJECT / Repurify Identity->Fail Fail Chiral Chiral Purity (Chiral HPLC) Purity->Chiral >98% Area Purity->Fail <98% Area Content Content Assay (TGA / Karl Fischer) Chiral->Content ee > 99.5% Chiral->Fail ee < 99.5% Content->Fail Hygroscopic Failure Release RELEASE as Reference Standard Content->Release Water < 1%

Caption: Decision tree for the qualification of N-benzyl-alpha-methylalanine reference standards.

Diagram 2: Impurity Formation Pathway

Understanding where impurities come from allows researchers to predict retention times.

ImpurityPathway Start L-Alanine Step1 Reductive Amination (Benzaldehyde) Start->Step1 Product N-Benzyl-L-Alanine Step1->Product Step2 Methylation (MeI / NaH) Product->Step2 Final N-Benzyl-N-Methyl-L-Alanine Step2->Final Impurity1 Impurity A: Over-alkylation (Quaternary Ammonium) Step2->Impurity1 Excess MeI Impurity2 Impurity B: Racemization (D-Isomer) Step2->Impurity2 Base Catalysis

Caption: Synthetic origin of critical impurities (Quaternary salts and Enantiomers) in N-benzyl derivatives.

Part 5: Application in Peptide Synthesis

When using these standards to monitor solid-phase peptide synthesis (SPPS), researchers must account for the steric hindrance.

Protocol: Coupling Efficiency Monitoring

  • Coupling Reagent: Use HATU/HOAt (1:1) instead of HBTU. The 7-aza group on HOAt facilitates the acylation of the sterically hindered secondary amine.

  • Monitoring: Withdraw a resin aliquot. Cleave a micro-sample.

  • Analysis: Inject the cleavage product alongside the N-Benzyl-alpha-methylalanine Reference Standard .

    • Observation: If the coupling is incomplete, you will not see the standard (as it is the building block), but you will see the deletion sequence (peptide missing the residue).

    • Validation: Spike the reference standard into the cleavage mixture to confirm retention time alignment with the expected full-length peptide (if monitoring the fragment) or the unreacted building block in the waste stream.

References

  • FDA Guidance for Industry. (2000). Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration.[1][2][3][4] Link

  • Phenomenex. (2016). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148.[5] Link

  • Chem-Impex International. (n.d.). Benzyl-N-methyl-L-alanine - Product 03684.Link

  • PubChem. (2025).[6][7] N-Benzyl-N-methyl-L-alanine methyl ester Compound Summary. National Library of Medicine. Link

  • Chiral Technologies. (2014).[8] Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns.[8]Link

Sources

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